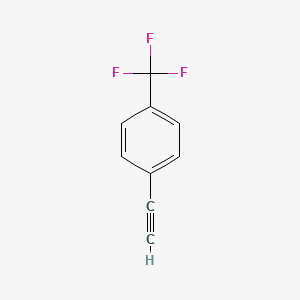

1-Ethynyl-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

The compound 1-Ethynyl-4-(trifluoromethyl)benzene is a molecule of interest due to its potential applications in various fields of chemistry. It is related to the family of ethynylbenzenes, which are known for their ability to form complex structures and undergo a variety of chemical reactions. The trifluoromethyl group attached to the benzene ring is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 1-Ethynyl-4-(trifluoromethyl)benzene often involves cross-coupling reactions, such as the Sonogashira coupling, which is a palladium-catalyzed reaction used to couple terminal alkynes with aryl or vinyl halides. For example, the synthesis of 1,3,5-triferrocenyl-2,4,6-tris(ethynylferrocenyl)benzene was achieved using a Sonogashira C,C cross-coupling of a starting compound with ethynylferrocene . Similarly, the synthesis of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene involved the use of acetylenic groups as complex-forming and cross-linking centers .

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives can be quite complex. For instance, the crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene shows that the acetylene groups of neighboring molecules have a tendency for close mutual arrangement, which is favorable for topochemical interactions . The presence of substituents like the trifluoromethyl group can further influence the molecular conformation and packing in the crystal lattice.

Chemical Reactions Analysis

Ethynylbenzene derivatives can participate in various chemical reactions. The presence of the ethynyl group allows for reactions such as the Diels-Alder reaction, where 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a related compound, can act as a diene to form functionalized (trifluoromethyl)benzenes . Additionally, the trifluoromethyl group can enhance the electrophilicity of the benzene ring, as seen in the catalytic ethylation of benzene using trifluoromethanesulphonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-4-(trifluoromethyl)benzene derivatives are influenced by their molecular structure. For example, the photophysical properties of 1,4-bis(9-ethynylanthracenyl)benzene show high fluorescence quantum yield and lifetime, indicating potential applications in optoelectronic devices . The electrochemical properties of these compounds can be studied using cyclic voltammetry, as demonstrated for multiferrocenyl-functionalized cyclic systems . The presence of the trifluoromethyl group can also affect the solubility and stability of the molecule.

Wissenschaftliche Forschungsanwendungen

Organometallic Sensors

- Nanoscopic Cages as Sensors for Explosives : Incorporating Pt-ethynyl functionality in organometallic structures, like in 1,3,5-tris(4-trans-Pt(PEt3)2I(ethynyl)phenyl)benzene, leads to the development of prismatic architectures that can act as selective sensors for picric acid, a common constituent in many explosives. The presence of Pt-ethynyl enhances the electron richness and luminescence of these structures, making them suitable for detecting explosives at ppb levels (Samanta & Mukherjee, 2013).

Chemical Surface Modification

- Azide-Modified Graphitic Surfaces : Azide-modified graphitic surfaces, when reacted with 1-Ethynyl-4-(trifluoromethyl)benzene, demonstrate the potential for covalent attachment of alkyne-terminated molecules. This process, known as "click" chemistry, is significant in modifying the surface properties of materials for various applications (Devadoss & Chidsey, 2007).

Photophysical and Electrochemical Studies

- Functionalized Tetrakis(Ethynyl)Pyrenes : Studies on tetrakis(ethynyl)pyrenes functionalized with 1-(trifluoromethyl)benzene reveal insights into solvatochromic behavior, redox peak reversibility, and charge transfer enhancement. These findings are crucial for designing new electrochemiluminescence-active materials, where efficiency can be improved by stabilizing radical states (Lee, Pradhan, No, & Kim, 2012).

Explosive Detection

- Hyperbranched Conjugated Poly(Tetraphenylethene) : The integration of 1-Ethynyl-4-(trifluoromethyl)benzene in the synthesis of hyperbranched polymers like poly(tetraphenylethene) has resulted in materials that exhibit aggregation-induced emission. These materials have potential applications in detecting explosives due to their ability to quench emission efficiently upon exposure to substances like picric acid (Hu et al., 2012).

Ionic Liquids and Separation Processes

- Separation of Aromatic Hydrocarbons : The use of ionic liquids such as 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide demonstrates the ability to selectively remove benzene from mixtures with alkanes, suggesting potential applications in the separation of aromatic compounds from alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).

Coordination Polymers

- Synthesis and Characterization of Coordination Polymers : The formation of various organic-inorganic coordination frameworks using long, rigid N,N'-bidentate ligands, including derivatives of 1-Ethynyl-4-(trifluoromethyl)benzene, leads to the development of distinct structural motifs. These frameworks have potential applications in areas such as crystal engineering and material science (Zaman et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKBMZQCDBHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402209 | |

| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-(trifluoromethyl)benzene | |

CAS RN |

705-31-7 | |

| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)